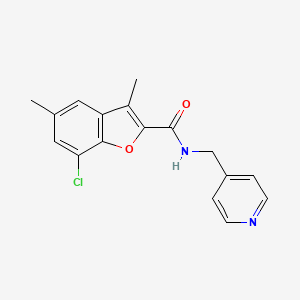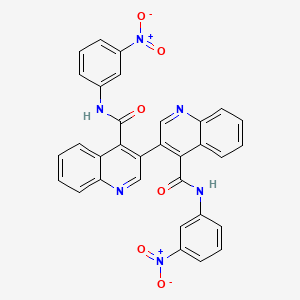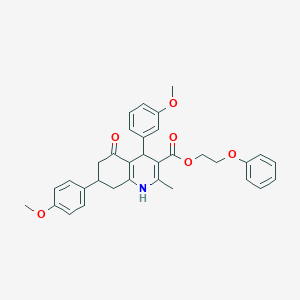
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, also known as GSK-3 inhibitor VIII, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a critical role in various cellular processes.
作用機序
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII selectively inhibits this compound, a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen synthesis, gene expression, and apoptosis. This compound inhibitor VIII binds to the ATP-binding site of this compound and prevents its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
This compound inhibitor VIII has been shown to have several biochemical and physiological effects, including the inhibition of this compound activity, induction of apoptosis, cell cycle arrest, and improvement of insulin sensitivity and glucose metabolism. Additionally, this compound inhibitor VIII has been shown to protect neurons from cell death and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII is its selectivity for this compound, which minimizes off-target effects. Additionally, this compound inhibitor VIII has been shown to have good pharmacokinetic properties and can be administered orally. However, one of the limitations of this compound inhibitor VIII is its relatively low potency, which may limit its therapeutic efficacy in certain diseases.
将来の方向性
There are several future directions for the use of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII. One potential application is in the treatment of cancer, where this compound inhibitor VIII may be used in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, this compound inhibitor VIII may be useful in the treatment of neurodegenerative disorders, where it may be used to improve cognitive function and protect neurons from cell death. Finally, further studies are needed to optimize the potency and selectivity of this compound inhibitor VIII for its potential therapeutic applications.
Conclusion
In conclusion, this compound inhibitor VIII is a small molecule compound that has been extensively studied for its potential therapeutic applications. It selectively inhibits this compound, leading to the inhibition of downstream signaling pathways and the observed therapeutic effects. This compound inhibitor VIII has been shown to have several biochemical and physiological effects, including the inhibition of this compound activity, induction of apoptosis, cell cycle arrest, and improvement of insulin sensitivity and glucose metabolism. While this compound inhibitor VIII has several advantages for lab experiments, further studies are needed to optimize its potency and selectivity for its potential therapeutic applications.
合成法
The synthesis of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII involves several steps, including the preparation of the starting materials, reaction with appropriate reagents, and purification of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.
科学的研究の応用
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. In cancer, this compound inhibitor VIII has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, this compound inhibitor VIII has been shown to protect neurons from cell death and improve cognitive function. In diabetes, this compound inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.
特性
IUPAC Name |
7-chloro-3,5-dimethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-10-7-13-11(2)15(22-16(13)14(18)8-10)17(21)20-9-12-3-5-19-6-4-12/h3-8H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYSDUSOUXYIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5185523.png)
![N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5185527.png)
![4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)

![4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5185562.png)

![4-(4-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5185574.png)
![3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)
![2-[4-(1H-indol-2-yl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5185588.png)
![8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5185597.png)
![2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5185609.png)
![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)